2-(4-Bromo-2-chlorophenoxy)propanoic acid
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Overview
Description
2-(4-Bromo-2-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of phenoxypropanoic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 4-bromo-2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced compounds.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with two chlorine atoms instead of one bromine and one chlorine.
2-(4-Chlorophenoxy)propanoic acid: Contains only a chlorine atom on the phenyl ring.
2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with bromine and chlorine atoms in different positions.
Uniqueness
2-(4-Bromo-2-chlorophenoxy)propanoic acid is unique due to the specific positioning of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINRZNVTDBJWDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397056 |
Source
|
Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588681-97-4 |
Source
|
Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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